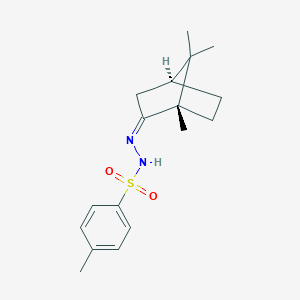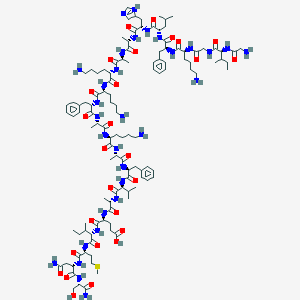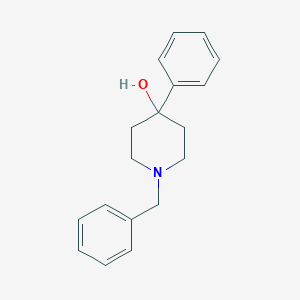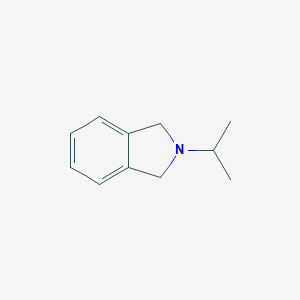
2-Isopropylisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylisoindoline, also known as N-Isopropyl-2-phenylindoline-1-carboxamide, is a chemical compound that belongs to the class of isoindoline derivatives. It has been found to possess various biological activities and has been used in scientific research for several purposes.
Mécanisme D'action
The mechanism of action of 2-Isopropylisoindoline is not fully understood. However, it has been reported to activate the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It has also been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-Isopropylisoindoline has been found to possess various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of inflammatory mediators and alleviate pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Isopropylisoindoline in lab experiments include its high purity and yield, as well as its well-characterized biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-Isopropylisoindoline. One direction is to investigate its potential as an anticancer agent and to explore its mechanism of action in cancer cells. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-Isopropylisoindoline involves the reaction of 2-phenylindole with isopropylamine in the presence of a catalyst such as palladium on carbon. This method has been reported to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-Isopropylisoindoline has been extensively used in scientific research for various purposes. It has been found to possess anticancer, anti-inflammatory, and analgesic activities. It has also been used as a probe in the study of the binding site of the mu-opioid receptor.
Propriétés
Numéro CAS |
117135-91-8 |
|---|---|
Nom du produit |
2-Isopropylisoindoline |
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H15N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
CASMFKWYZWCAOH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2=CC=CC=C2C1 |
SMILES canonique |
CC(C)N1CC2=CC=CC=C2C1 |
Synonymes |
1H-Isoindole,2,3-dihydro-2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
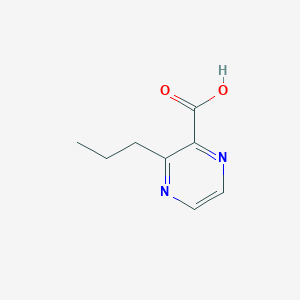
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
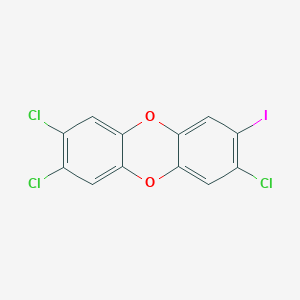
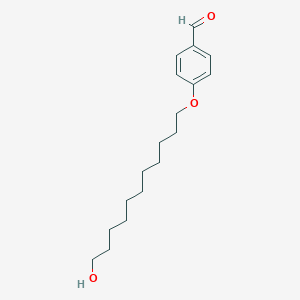
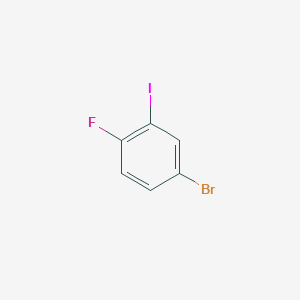
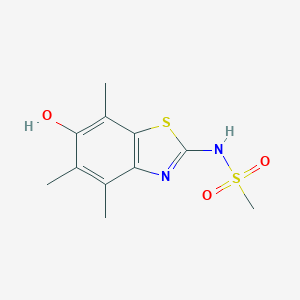

![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide](/img/structure/B56258.png)
